2-Amino-3,4,5,6-tetrabromobenzoic acid
Description
2-Amino-3,4,5,6-tetrabromobenzoic acid is a polyhalogenated benzoic acid derivative characterized by a carboxylic acid group at position 1, an amino group at position 2, and bromine atoms at positions 3, 4, 5, and 6 on the benzene ring. Brominated benzoic acids are frequently employed as intermediates in flame retardants, pharmaceuticals, and coordination chemistry due to their electron-withdrawing substituents and capacity for halogen bonding . The amino group introduces additional reactivity, enabling participation in hydrogen bonding and serving as a site for further functionalization (e.g., amide formation or metal coordination) .
Properties
CAS No. |
54098-90-7 |
|---|---|
Molecular Formula |
C7H3Br4NO2 |
Molecular Weight |
452.72 g/mol |
IUPAC Name |
2-amino-3,4,5,6-tetrabromobenzoic acid |
InChI |
InChI=1S/C7H3Br4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H2,(H,13,14) |
InChI Key |
CLLXPTWYWVRGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5,6-tetrabromobenzoic acid typically involves the bromination of 2-aminobenzoic acid. The process includes the following steps:
Bromination: 2-Aminobenzoic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3, 4, 5, and 6 positions of the benzene ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,5,6-tetrabromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Nitro derivatives and other oxidized forms of the compound.
Reduction Products: Alcohol derivatives and other reduced forms of the compound.
Scientific Research Applications
2-Amino-3,4,5,6-tetrabromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the production of flame retardants and other brominated compounds with industrial significance.
Mechanism of Action
The mechanism of action of 2-Amino-3,4,5,6-tetrabromobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 2-amino-3,4,5,6-tetrabromobenzoic acid and its structural analogs:
Physicochemical Properties
- In contrast, the tetrafluoro analog exhibits higher acidity due to fluorine’s strong electron-withdrawing nature .
- Solubility: Bromine’s hydrophobic nature likely reduces aqueous solubility compared to the tetrafluoro analog. However, the amino group may enhance solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding .
- Thermal Stability: Brominated compounds generally exhibit higher thermal stability than fluorinated ones due to bromine’s larger atomic radius and polarizability. PBA, with five bromines, is more thermally stable than TBA or the amino-substituted derivative .
Biological Activity
2-Amino-3,4,5,6-tetrabromobenzoic acid (TBBA) is a brominated compound that has garnered interest in recent years due to its potential biological activities and implications in toxicology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
TBBA is a metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) and exhibits a unique bromination pattern that influences its biological interactions. Research indicates that TBBA is formed through the metabolism of EH-TBB in human and animal tissues, particularly in the liver and intestines .
| Property | Value |
|---|---|
| Molecular Formula | C7H3Br4NO2 |
| Molecular Weight | 335.7 g/mol |
| Solubility | Poorly soluble in water |
| Melting Point | Not extensively documented |
Endocrine Disruption
Studies have suggested that TBBA may exhibit endocrine-disrupting properties. In vivo studies on rats exposed to flame retardants have shown altered thyroid function and early onset of puberty in offspring . The compound's structural similarity to other known endocrine disruptors raises concerns about its potential health effects.
Case Studies
Case Study 1: Urinary Biomarker Analysis
A study conducted by Roberts et al. (2012) measured urinary concentrations of TBBA in rats after exposure to EH-TBB. Results indicated a peak concentration of 1,105 ng/mL within the first few hours post-exposure, followed by a rapid decline . This study highlights TBBA's utility as a biomarker for exposure to brominated flame retardants.
Case Study 2: Developmental Impact
Patisaul et al. (2013) investigated the developmental impacts of maternal exposure to flame retardants including EH-TBB. The findings revealed significant weight gain in offspring and alterations in reproductive development, suggesting potential long-term effects linked to TBBA exposure .
The exact mechanism by which TBBA exerts its biological effects is not fully understood. However, it is hypothesized that it may interact with similar pathways as other brominated compounds, potentially affecting metabolic processes and endocrine signaling.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Endocrine Disruption | Altered thyroid function |
| Developmental Impact | Early puberty onset in offspring |
| Toxicity | Increased urinary levels post-exposure |
Research Applications
TBBA's role as a metabolite provides a valuable tool for studying the metabolism of brominated flame retardants. Its unique chemical structure also positions it as a subject of interest in organic synthesis and coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
